
1-Phenyl-2-pyrrolidinylethylamine hcl
Übersicht
Beschreibung
1-Phenyl-2-pyrrolidinylethylamine HCl, also known as Phenylpiracetam, is a nootropic drug that was first developed in Russia in the 1980s. It has a molecular weight of 226.75 .
Molecular Structure Analysis
The molecular formula of 1-Phenyl-2-pyrrolidinylethylamine HCl is C12H19ClN2 . The InChI code is 1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H .Physical And Chemical Properties Analysis
1-Phenyl-2-pyrrolidinylethylamine HCl is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
“1-Phenyl-2-pyrrolidinylethylamine hcl” is a chemical compound with the molecular formula C12H19ClN2 . It’s a pale-yellow to yellow-brown solid . Pyrrole, a class of compounds to which this molecule belongs, is known to have diverse applications in therapeutically active compounds .
Pyrrole-containing analogs are considered a potential source of biologically active compounds that possess a significant set of advantageous properties . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . They have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
“1-Phenyl-2-pyrrolidinylethylamine hcl” belongs to the class of compounds known as pyrroles, which are known for their diverse applications in therapeutically active compounds . Here are some potential applications of pyrrole-containing compounds:
- Antipsychotic Drugs : Some pyrrole-containing compounds are known to have antipsychotic properties .
- β-Adrenergic Antagonists : These are drugs that are used to manage conditions like hypertension, heart failure, and arrhythmias. Some pyrrole-containing compounds are known to act as β-adrenergic antagonists .
- Anxiolytic Drugs : These are medications that inhibit anxiety. Pyrrole-containing compounds can potentially be used to develop anxiolytic drugs .
- Anticancer Agents : Some pyrrole-containing compounds are known to have anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis .
- Antibacterial and Antifungal Agents : Pyrrole-containing compounds can potentially be used to develop new antibacterial and antifungal drugs .
- Antiprotozoal and Antimalarial Drugs : Some pyrrole-containing compounds are known to have antiprotozoal and antimalarial properties .
“1-Phenyl-2-pyrrolidinylethylamine hcl” is a chemical compound with the molecular formula C12H19ClN2 . It’s a pale-yellow to yellow-brown solid . Pyrrole, a class of compounds to which this molecule belongs, is known to have diverse applications in therapeutically active compounds .
Pyrrole-containing analogs are considered a potential source of biologically active compounds that possess a significant set of advantageous properties . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . They have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
Safety And Hazards
The safety information for 1-Phenyl-2-pyrrolidinylethylamine HCl indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSDZLXRREOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-pyrrolidinylethylamine hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



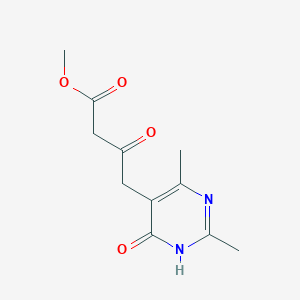
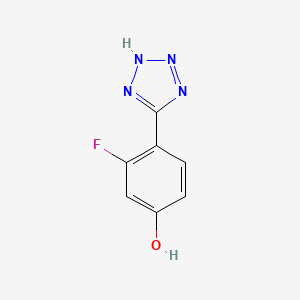
![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)
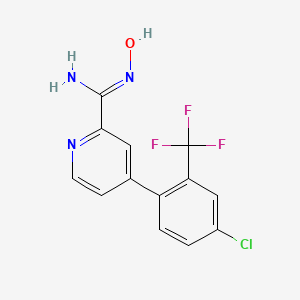
![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)
![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)
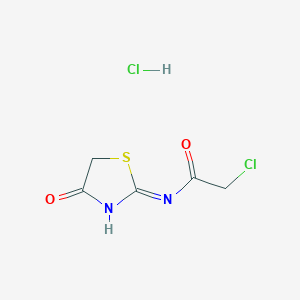
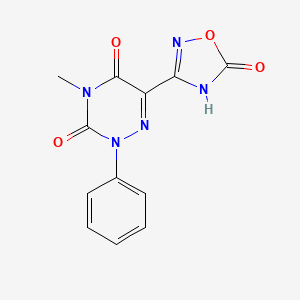
![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)